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molecular formula C9H8N2O2 B189269 Methyl 2-amino-5-cyanobenzoate CAS No. 159847-81-1

Methyl 2-amino-5-cyanobenzoate

Cat. No. B189269
M. Wt: 176.17 g/mol
InChI Key: XVICOGIQWUAIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326788B2

Procedure details

A mixture of 2-amino-5-bromo-benzoic acid methyl ester (5.00 g, 21.7 mmol) and CuCN (2.34 g, 26.1 mmol, 2.0 M) in 25 ml of NMP was stirred at reflux for 5 h, then cooled to rt. The mixture was poured into a solution of hydrated FeCl3 (15 g of FeCl3.6H2O) and conc. HCl (2.2 ml) in 15 ml of H2O. The resulting mixture was stirred at 60° C. for 1 h, cooled to rt. Treated with 200 ml of EtOAc, the mixture was washed with H2O (40 ml), 1N NaOH (3×30 ml), brine (30 ml) and dried (Na2SO4). Removal of the solvent under reduced pressure gave a slightly dark solid. Recrystalization of the solid in hexanes/DCM/EtOAc yielded 3.25 g (85%) of product as a yellow solid: 1H-NMR (CDCl3; 400 MHz) δ 8.20 (d, 1H, J=1.9 Hz), 7.45 (dd, 1H, J=8.9, 1.9 Hz), 6.67 (d, 1H, J=8.9 Hz), 6.29 (br s, 2H), 3.90 (s, 3H). Mass spectrum (ESI, m/z): Calcd. for C9H8N2O2, 177.1 (M+H), found 177.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[NH2:11].[C:13]([Cu])#[N:14].Cl.CCOC(C)=O>CN1C(=O)CCC1.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([C:13]#[N:14])[CH:7]=[CH:6][C:5]=1[NH2:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Br)N)=O
Name
CuCN
Quantity
2.34 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
FeCl3
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
the mixture was washed with H2O (40 ml), 1N NaOH (3×30 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a slightly dark solid
CUSTOM
Type
CUSTOM
Details
Recrystalization of the solid in hexanes/DCM/EtOAc

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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